molecular formula C10H10N2O2 B1367345 Ethyl 2-(3-cyanopyridin-2-yl)acetate CAS No. 86369-48-4

Ethyl 2-(3-cyanopyridin-2-yl)acetate

Cat. No. B1367345
CAS RN: 86369-48-4
M. Wt: 190.2 g/mol
InChI Key: TXCFZDPPFKCWNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 2-pyridylacetate, has been reported. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of ECPA consists of a pyridine ring attached to an ethyl acetate group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Reactivity

  • Chemical Synthesis Techniques : Ethyl 2-(3-cyanopyridin-2-yl)acetate is synthesized using various chemical techniques. For example, it is produced through the reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. This synthesis process, carried out under specific conditions such as reflux and microwave, demonstrates the compound's reactivity and potential in creating diverse chemical structures (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

  • Formation of Derivatives : Research indicates the ability to form various derivatives of 3-cyanopyridin-2-ones from ethyl 2-(3-cyanopyridin-2-yl)acetate. These derivatives have been synthesized with high efficiency and yield, showcasing the versatility of the compound in chemical synthesis (Melikyan & Piroyan, 2006).

Photophysical Properties

  • Spectral-Fluorescent Properties : Ethyl 2-(3-cyanopyridin-2-yl)acetate has been used in the synthesis of thieno[2,3-b]pyridine derivatives. These compounds demonstrate interesting spectral-fluorescent properties, which are important for applications in material science and photophysics (Ershov et al., 2019).

  • Fluorescence in Solid State and Solution : Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, synthesized from ethyl 2-(3-cyanopyridin-2-yl)acetate, have shown solid-state fluorescence. The emission maxima of these compounds vary depending on the solvent, making them potential candidates for applications in fluorescence-based technologies (Chunikhin & Ershov, 2021).

Applications in Memory Research

  • Memory Facilitation in Mice : Studies have explored the synthesis of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, a derivative of ethyl 2-(3-cyanopyridin-2-yl)acetate, and its impact on memory abilities in mice. Results indicate significant memory facilitation, suggesting its potential in neuroscientific research and therapeutic applications (Li Ming-zhu, 2007; 2010; 2012).

properties

IUPAC Name

ethyl 2-(3-cyanopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-9-8(7-11)4-3-5-12-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFZDPPFKCWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516492
Record name Ethyl (3-cyanopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-cyanopyridin-2-yl)acetate

CAS RN

86369-48-4
Record name Ethyl (3-cyanopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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